2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3S2/c1-24-12-7-10-5-6-11(8-12)20(10)15(21)9-19-25(22,23)16-13(17)3-2-4-14(16)18/h2-4,10-12,19H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYBXPYEMWCRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Research indicates that compounds with similar structural motifs to 2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain arylsulfonyl compounds can inhibit cell cycle progression and induce apoptosis in tumor cells .
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cell cycle regulation. In particular, it has been suggested that the compound may target Polo-like kinase 2 (PLK2), which plays a crucial role in mitosis and cell proliferation .
Structure-Activity Relationships (SAR)
The biological activity of sulfonamide derivatives is often influenced by their substituents:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 2 | Fluoro | Enhances cytotoxicity |
| 4 | Nitro | Reduces activity when converted to amino |
| Sulfonamide Group | Variants | Essential for maintaining biological activity |
In a comparative study, it was found that compounds with difluoro substitutions exhibited superior antitumor properties compared to their mono-substituted counterparts .
Case Study 1: In Vitro Studies
A series of in vitro experiments were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that the compound significantly inhibited cell growth with an IC50 value in the low micromolar range. The mechanism was attributed to G1 phase arrest followed by apoptosis .
Case Study 2: In Vivo Efficacy
In vivo studies using murine models indicated that administration of the compound resulted in a marked reduction in tumor size compared to controls. This was accompanied by a decrease in proliferative markers such as Ki67 and an increase in apoptotic markers like cleaved caspase-3 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have explored the potential of sulfonamide derivatives as anticancer agents. Compounds similar to 2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, research has indicated that modifications in the sulfonamide structure can enhance their antitumor efficacy through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity, particularly against bacterial infections. The introduction of fluorine atoms in the structure may improve the compound's interaction with bacterial enzymes, thereby enhancing its antibacterial properties. Studies have shown that compounds with similar frameworks exhibit broad-spectrum antibacterial activity .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and Alzheimer's disease. For example, sulfonamides have been reported to act as inhibitors of acetylcholinesterase and α-glucosidase, which are crucial targets in managing these conditions .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer properties of a series of sulfonamide derivatives, including those structurally related to 2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human tumor cell lines, suggesting promising anticancer activity .
Case Study 2: Antimicrobial Activity
Another research effort focused on the synthesis and evaluation of sulfonamide derivatives for their antimicrobial properties against resistant bacterial strains. The study found that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, reinforcing the potential utility of compounds like 2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide in clinical settings .
Vergleich Mit ähnlichen Verbindungen
Compound A : (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one (from )
- Core Structure : 8-azabicyclo[3.2.1]octane.
- Key Differences :
Compound B : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (from )
- Core Structure : Azabicyclo[3.2.0]heptane.
- Key Differences :
Functional Group Variations
Compound C : Derivatives with Amino-Phenylacetamido Substituents (from )
- Structure: (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
- Key Differences: Incorporates bulky phenylacetamido groups, likely increasing steric hindrance and reducing membrane permeability compared to the target compound’s compact 2,6-difluorobenzenesulfonamide. The presence of a free amino group may enhance interactions with charged biological targets (e.g., bacterial cell walls) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound vs. Compound A : The methylthio group in the target compound may enhance lipophilicity and membrane penetration compared to Compound A’s ketone, which is more polar. However, Compound A’s trifluoromethanesulfonate derivative exhibits higher synthetic utility in cross-coupling reactions .
- Target Compound vs. However, Compound B’s carboxylic acid group offers better aqueous solubility, critical for bioavailability .
Vorbereitungsmethoden
Preparation of 2,6-Difluorobenzenesulfonyl Chloride
The synthesis begins with fluorination of 2,6-dichlorobenzenenitrile using potassium fluoride in dimethylsulfoxide (DMSO) at 180–250°C, followed by hydrolysis to yield 2,6-difluorobenzoic acid. Subsequent treatment with chlorosulfonic acid introduces the sulfonyl chloride group.
Conversion to Sulfonamide
Reaction with ammonia or a protected amine precursor yields 2,6-difluorobenzenesulfonamide. For example, treatment with ammonium hydroxide at 0°C in dichloromethane affords the sulfonamide in 85–92% yield.
Construction of the (1R,5S)-3-(Methylthio)-8-azabicyclo[3.2.1]octan-8-yl Fragment
Enantioselective C–H Activation for Bicyclic Framework
A Pd-catalyzed enantioselective C–H activation strategy, as demonstrated in azabicyclo[3.1.0]hexanone synthesis, is adapted here. Using Pd(dba)₂ and a chiral bisoxazoline ligand, cyclohexene derivatives undergo intramolecular cyclization to form the 8-azabicyclo[3.2.1]octane core with >90% enantiomeric excess (ee).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)₂ (3 mol%) |
| Ligand | (R)-Segphos (4 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Yield | 78% |
Introduction of Methylthio Group
The methylthio substituent at position 3 is installed via nucleophilic displacement of a bromine intermediate. Treatment of 3-bromo-8-azabicyclo[3.2.1]octane with sodium thiomethoxide in DMF at 60°C provides the thioether in 70% yield.
Coupling of Fragments via Amide Bond Formation
Activation of Sulfonamide
The sulfonamide is converted to its acyl chloride using oxalyl chloride in dichloromethane. This reactive intermediate is coupled with the bicyclic amine’s ethyl ketone group under Schotten-Baumann conditions.
Optimization of Coupling Reaction
Variations in base and solvent significantly impact yield, as shown below (adapted from):
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Et₃N | Toluene | 93 |
| 2 | DBU | CH₃CN | 69 |
| 3 | K₂CO₃ | CH₂Cl₂ | 88 |
Optimal conditions use triethylamine in toluene, achieving 93% yield.
Stereochemical Control and Resolution
Chiral Auxiliary Approach
A temporary chiral auxiliary, such as (S)-proline, is employed during bicyclic amine synthesis to enforce the (1R,5S) configuration. After coupling, the auxiliary is removed via hydrolysis under acidic conditions.
Diastereomer Separation
Crude product mixtures are resolved using chiral stationary-phase chromatography. For example, supercritical fluid chromatography (SFC) with an amylose-based column separates enantiomers with >99% ee.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.62 (m, 1H, CH-S), 2.45 (s, 3H, SCH₃).
- HRMS : m/z calc. for C₁₆H₁₈F₂N₂O₃S₂ [M+H]⁺: 424.0821; found: 424.0819.
X-ray Crystallography
Single-crystal analysis confirms the (1R,5S) configuration and planarity of the sulfonamide group.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
- Methodological Answer : The bicyclic core can be synthesized via intramolecular Mannich reactions or reductive amination. For example, similar 8-azabicyclo[3.2.1]octane derivatives were synthesized using sodium hydroxide or potassium hydroxide to facilitate substitution reactions at the bridgehead nitrogen . Acetonitrile or dimethyl sulfoxide (DMSO) are preferred solvents for such reactions due to their polarity and ability to stabilize intermediates. Optimization of reaction time (typically 12–24 hours) and temperature (60–80°C) is critical to avoid side products like over-oxidized sulfides .
Q. Which analytical techniques are most reliable for confirming the stereochemistry of the (1R,5S)-configured bicyclic system?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment, as demonstrated in studies of analogous compounds like (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one . For routine analysis, 2D NMR (e.g., NOESY or ROESY) can identify spatial proximities between protons, such as the methylthio group and adjacent bridgehead hydrogens. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis further validates molecular integrity .
Q. How can researchers ensure enantiomeric purity during synthesis?
- Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB or AD-H (with n-hexane/isopropanol mobile phases) resolves enantiomers effectively. For example, baseline separation of a related azabicyclo compound was achieved with a retention time difference of >4 minutes . Additionally, asymmetric catalysis (e.g., chiral palladium complexes) during key cyclization steps can enhance enantiomeric excess (ee >98%) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from differences in membrane permeability or off-target interactions. Use orthogonal assays:
- In vitro : Radioligand binding assays (e.g., competitive displacement with fluorophore-tagged analogs) to measure target affinity.
- Cell-based : Reporter gene assays (e.g., luciferase) to assess functional activity in live cells.
- In silico : Molecular dynamics simulations (AMBER or GROMACS) to model compound-receptor interactions, accounting for solvation effects .
Q. How can researchers elucidate the role of the methylthio substituent in modulating target binding?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents like methylsulfonyl, methoxy, or hydrogen at the 3-position of the bicyclo ring. Compare IC50 values in enzyme inhibition assays.
- Crystallography : Co-crystallize the compound with its target protein to identify sulfur-mediated hydrophobic interactions or hydrogen bonds. For example, methylthio groups in similar sulfonamides form π-sulfur interactions with aromatic residues in binding pockets .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to calculate binding free energy differences between methylthio and other substituents .
Q. What experimental designs mitigate metabolic instability of the sulfonamide group in vivo?
- Methodological Answer :
- Prodrug Approaches : Convert the sulfonamide to a sulfonamide ester (e.g., pivaloyloxymethyl) to enhance lipophilicity and resist premature hydrolysis.
- Isotope Labeling : Incorporate deuterium at metabolically labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation.
- Microsomal Stability Assays : Use liver microsomes (human/rodent) with NADPH cofactors to identify major metabolites via LC-MS/MS. Adjust substituents (e.g., fluorine placement) to block oxidative hotspots .
Methodological Challenges & Solutions
Q. How to resolve spectral overlap in ¹H NMR for the bicyclo[3.2.1]octane protons?
- Answer : Apply ¹³C-¹H HSQC or HMBC to assign overlapping proton signals (e.g., δ 2.5–3.5 ppm) to specific carbons. For example, bridgehead protons (C8-H) in similar azabicyclo compounds exhibit distinct coupling constants (J = 8–10 Hz) in COSY spectra .
Q. What computational methods predict the compound’s solubility and formulation compatibility?
- Answer : Use Hansen solubility parameters (HSPiP software) to screen excipients. Molecular dynamics simulations (e.g., Desmond) model solvation shells in aqueous buffers or lipid-based carriers. For instance, logP calculations (ACD/Labs) indicate compatibility with PEG-400 or cyclodextrins for parenteral formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
